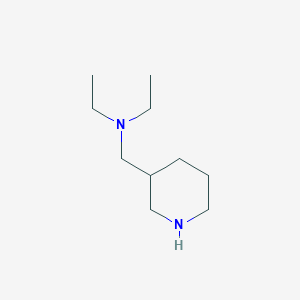
3-(4-Pyridyl)-2-propen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Pyridyl)-2-propen-1-ol is an organic compound featuring a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Pyridyl)-2-propen-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by an intramolecular cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and the reaction is often carried out in solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridyl)-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-(4-Pyridyl)-2-propen-1-al using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 3-(4-Pyridyl)-2-propen-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 3-(4-Pyridyl)-2-propen-1-al.
Reduction: 3-(4-Pyridyl)-2-propen-1-amine.
Substitution: 3-(4-Pyridyl)-2-propen-1-chloride.
Scientific Research Applications
3-(4-Pyridyl)-2-propen-1-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)-2-propen-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to altered cellular functions. For example, it can inhibit voltage-gated potassium channels, resulting in prolonged action potentials and enhanced neurotransmitter release . This mechanism is similar to that of 4-aminopyridine, a known potassium channel blocker.
Comparison with Similar Compounds
Similar Compounds
4-Aminopyridine: Shares the pyridine ring but has an amino group instead of a propenol group.
3-(4-Pyridyl)acrylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Pyridylmethanol: Contains a pyridine ring with a methanol group attached.
Uniqueness
3-(4-Pyridyl)-2-propen-1-ol is unique due to its combination of a pyridine ring and a propenol group, which allows it to participate in a wide range of chemical reactions and applications. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-pyridin-4-ylprop-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-1-2-8-3-5-9-6-4-8/h1-6,10H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSHUQYGDYSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-([1,2,4]Triazolo[3,4-a]phthalazin-6-ylamino)ethoxy]ethanol](/img/structure/B1169494.png)



